molecular formula C9H9FO4 B6326884 3-Fluoro-4,5-dimethoxybenzoic acid CAS No. 1260810-41-0

3-Fluoro-4,5-dimethoxybenzoic acid

Cat. No.: B6326884
CAS No.: 1260810-41-0
M. Wt: 200.16 g/mol
InChI Key: HNADQQDNJUNKQQ-UHFFFAOYSA-N
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Description

3-Fluoro-4,5-dimethoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a fluorine atom at the 3-position and two methoxy groups at the 4 and 5 positions of the benzene ring. This compound has a molecular formula of C9H9FO4 and a molecular weight of 200.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Fluoro-4,5-dimethoxybenzoic acid can be achieved through various synthetic routes. One common method involves the use of methyl 3,5-dimethoxybenzoate as a starting material. This compound undergoes a Friedel-Crafts alkylation reaction with a fluorinating agent to introduce the fluorine atom at the 3-position . The reaction conditions typically involve the use of a sulfuric acid solution and chlorosulfonic acid, with the mass concentration of the sulfuric acid solution being 60-80% .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but is optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4,5-dimethoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-Fluoro-4,5-dimethoxybenzoic acid has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzoic acid: Lacks the fluorine atom at the 3-position.

    4-Fluoro-3,5-dimethoxybenzoic acid: Has the fluorine atom at the 4-position instead of the 3-position.

Uniqueness

3-Fluoro-4,5-dimethoxybenzoic acid is unique due to the specific positioning of the fluorine atom and methoxy groups, which confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

3-fluoro-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNADQQDNJUNKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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